molecular formula C8H5ClN2O B12970976 4-Chloro-1(4H)-phthalazinone

4-Chloro-1(4H)-phthalazinone

Cat. No.: B12970976
M. Wt: 180.59 g/mol
InChI Key: KJFRLLMCLLUBBK-UHFFFAOYSA-N
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Description

4-chlorophthalazin-1(4H)-one is a chemical compound belonging to the phthalazine family It is characterized by a phthalazine ring substituted with a chlorine atom at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chlorophthalazin-1(4H)-one typically involves the halogenation of phthalazine derivatives. One common method includes the reaction of phthalazine with a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of 4-chlorophthalazin-1(4H)-one may involve large-scale halogenation processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

4-chlorophthalazin-1(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phthalazines and phthalazinones, which can have different functional groups depending on the reagents used .

Scientific Research Applications

4-chlorophthalazin-1(4H)-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studies have explored its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other materials

Mechanism of Action

The mechanism of action of 4-chlorophthalazin-1(4H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chlorophthalazin-1(4H)-one is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the chlorine atom can affect the compound’s electronic properties and its interactions with other molecules, making it distinct from its analogs .

Properties

Molecular Formula

C8H5ClN2O

Molecular Weight

180.59 g/mol

IUPAC Name

4-chloro-4H-phthalazin-1-one

InChI

InChI=1S/C8H5ClN2O/c9-7-5-3-1-2-4-6(5)8(12)11-10-7/h1-4,7H

InChI Key

KJFRLLMCLLUBBK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(N=NC2=O)Cl

Origin of Product

United States

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